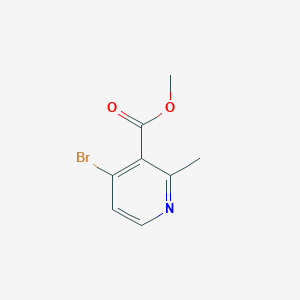

Methyl 4-bromo-2-methylpyridine-3-carboxylate

Description

Properties

Molecular Formula |

C8H8BrNO2 |

|---|---|

Molecular Weight |

230.06 g/mol |

IUPAC Name |

methyl 4-bromo-2-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C8H8BrNO2/c1-5-7(8(11)12-2)6(9)3-4-10-5/h3-4H,1-2H3 |

InChI Key |

KXNJYCJAVSTYSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1C(=O)OC)Br |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of Methyl 4-bromo-2-methylpyridine-3-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-bromo-2-methylpyridine-3-carboxylate

This guide provides a comprehensive technical overview of the , a key heterocyclic building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and established chemical principles to offer a predictive yet scientifically grounded perspective.

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science.[1] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn governs its biological activity and material characteristics. This compound is a trifunctionalized pyridine derivative of significant interest. The presence of a bromo-substituent provides a handle for further synthetic transformations, such as cross-coupling reactions, while the methyl and carboxylate groups influence the molecule's reactivity and potential interactions with biological targets.[2][3]

Molecular Structure and Key Physicochemical Properties

The unique arrangement of substituents in this compound dictates its chemical behavior. Understanding these properties is paramount for its effective utilization in research and development.

Predicted Physicochemical Data

The following table summarizes the predicted . These values are extrapolated from data available for structurally similar compounds and theoretical calculations.

| Property | Predicted Value | Remarks |

| Molecular Formula | C₈H₈BrNO₂ | Based on structural analysis. |

| Molecular Weight | 230.06 g/mol | Calculated from the molecular formula.[4] |

| Appearance | Off-white to pale yellow solid | Typical for similar halogenated pyridine derivatives. |

| Melting Point | 60-75 °C | Predicted based on related substituted pyridines. |

| Boiling Point | > 300 °C at 760 mmHg | Extrapolated from related compounds. |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | Common solubility profile for polar organic compounds. |

| pKa (of the pyridine nitrogen) | 1.5 - 2.5 | The electron-withdrawing bromo and carboxylate groups are expected to decrease the basicity of the pyridine nitrogen compared to 2-methylpyridine (pKa of conjugate acid ~5.94).[5] |

Synthesis and Purification: A Proposed Pathway

A plausible synthetic route to this compound involves a multi-step process starting from readily available precursors. The proposed pathway leverages well-established reactions in heterocyclic chemistry.

Proposed Synthetic Workflow

The synthesis can be logically broken down into three key stages: bromination of the pyridine ring, oxidation of the methyl group, and subsequent esterification.

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocols

Step 1: Bromination of 2-Methylpyridine-3-carboxylic acid

-

Rationale: Direct bromination of 2-methylpyridine-3-carboxylic acid at the 4-position is the most direct approach. The directing effects of the existing substituents will influence the regioselectivity of this reaction.

-

Protocol:

-

To a solution of 2-methylpyridine-3-carboxylic acid (1.0 eq) in a suitable solvent such as glacial acetic acid, add a brominating agent like N-bromosuccinimide (NBS) (1.1 eq).

-

Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture and quench with a solution of sodium thiosulfate to remove any unreacted bromine.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-bromo-2-methylpyridine-3-carboxylic acid.

-

Step 2: Fischer Esterification

-

Rationale: The Fischer esterification is a classic and reliable method for converting a carboxylic acid to its corresponding methyl ester using an excess of methanol in the presence of an acid catalyst.[6][7]

-

Protocol:

-

Dissolve the crude 4-bromo-2-methylpyridine-3-carboxylic acid in an excess of dry methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reflux the mixture for several hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture and carefully neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Characterization Workflow

Caption: General workflow for the purification and characterization of the final product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound, which are essential for its unambiguous identification.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts are influenced by the electronic effects of the bromo, methyl, and carboxylate substituents on the pyridine ring.

Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine-H (position 5) | ~8.4 | d | ~5.0 |

| Pyridine-H (position 6) | ~7.6 | d | ~5.0 |

| O-CH₃ | ~3.9 | s | N/A |

| Pyridine-CH₃ | ~2.6 | s | N/A |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 |

| Pyridine-C (positions 2, 3, 4, 5, 6) | ~120 - 160 |

| O-CH₃ | ~53 |

| Pyridine-CH₃ | ~23 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of bromine will result in a characteristic isotopic pattern.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Interpretation |

| 230/232 | [M]⁺ and [M+2]⁺ molecular ion peaks due to the presence of ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio. |

| 199/201 | Loss of -OCH₃ from the molecular ion. |

| 171/173 | Loss of -COOCH₃ from the molecular ion. |

| 151 | Loss of bromine from the molecular ion. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000-2850 | C-H stretching (methyl groups) |

| ~1730 | C=O stretching (ester) |

| ~1600-1450 | C=C and C=N stretching (pyridine ring) |

| ~1250 | C-O stretching (ester) |

| ~700-600 | C-Br stretching |

Applications in Research and Drug Development

Halogenated pyridine derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][8] The bromo-substituent on this compound serves as a versatile handle for introducing further complexity through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings. This allows for the construction of diverse molecular libraries for screening against various biological targets. The 2-methyl and 3-carboxylate functionalities can also play crucial roles in binding to target proteins, making this scaffold attractive for the development of novel therapeutic agents.[2]

Conclusion

References

-

PubChem. (n.d.). 2-Bromo-4-methylpyridine. [Link]

-

MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

PubChem. (n.d.). 4-Bromo-2-methylpyridine. [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Alcohols. [Link]

-

ResearchGate. (n.d.). Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. [Link]

- Google Patents. (n.d.). CN104974082A - Preparation method of 2-methyl-4-bromopyridine.

-

Wikipedia. (n.d.). 2-Methylpyridine. [Link]

- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

-

PubChem. (n.d.). Methyl 4'-(bromomethyl)biphenyl-2-carboxylate. [Link]

-

ResearchGate. (n.d.). Synthesis of Bromo- and Carboxylic Acid-Substituted Methylenepyrans. [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

-

PubChem. (n.d.). 2-(Methylamino)pyridine-3-carboxylic acid. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Buy Methyl 4-bromo-2-chloropyridine-3-carboxylate | 1064678-14-3 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. Methyl 5-Bromo-4-methylpyridine-3-carboxylate 96% | CAS: 1382847-91-7 | AChemBlock [achemblock.com]

- 5. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 8. 4-BROMO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29681-42-3 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Methyl 4-bromo-2-methylpyridine-3-carboxylate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-bromo-2-methylpyridine-3-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, presents a qualitative solubility profile in a range of organic solvents, and offers a detailed experimental protocol for solubility determination.

Physicochemical Properties of the Solute

Understanding the inherent properties of this compound is fundamental to predicting and explaining its solubility behavior. The molecule's structure, featuring a substituted pyridine ring, dictates its polarity and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | - |

| Molecular Weight | 230.06 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | [1][2] |

| Melting Point | 54-56 °C (for the related Methyl 4-bromopyridine-2-carboxylate) | [1] |

| Polarity | Moderately polar | Inferred from structure |

| Water Solubility | Slightly soluble in water (for the related Methyl 4-bromopyridine-2-carboxylate) | [1][3] |

The presence of the ester and bromo functional groups, along with the nitrogen atom in the pyridine ring, contributes to the molecule's moderate polarity. This polarity is a key determinant of its interaction with various organic solvents.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like"[4][5]. This principle states that a solute will dissolve best in a solvent that has a similar polarity[4][5]. The process of dissolution involves the breaking of intermolecular forces within the solute and the solvent, and the formation of new solute-solvent interactions[6][7]. For a solute to dissolve, the energy released from these new interactions must be sufficient to overcome the energy required to break the initial bonds.

Several factors influence the solubility of an organic compound:

-

Polarity: The polarity of both the solute and the solvent is the most critical factor. Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents[5][6].

-

Temperature: For most solids, solubility increases with an increase in temperature[7][8]. This is because the additional thermal energy helps to break the lattice structure of the solid[8].

-

Molecular Size: Generally, smaller molecules are more soluble than larger molecules as they can be more easily surrounded by solvent molecules[8].

-

Hydrogen Bonding: The ability of a solute or solvent to form hydrogen bonds can significantly impact solubility. Solvents that can act as hydrogen bond donors or acceptors will more readily dissolve solutes with complementary hydrogen bonding capabilities.

Qualitative Solubility Profile of this compound

Based on the principles of "like dissolves like," a qualitative assessment of the solubility of this compound in a range of organic solvents with varying polarities was performed. The results are summarized in the table below.

| Solvent | Solvent Type | Polarity | Predicted Solubility |

| Hexane | Non-polar | Very Low | Insoluble |

| Toluene | Non-polar | Low | Sparingly Soluble |

| Diethyl Ether | Non-polar | Low | Sparingly Soluble |

| Dichloromethane (DCM) | Polar Aprotic | Medium | Soluble |

| Ethyl Acetate | Polar Aprotic | Medium | Soluble |

| Acetone | Polar Aprotic | High | Very Soluble |

| Acetonitrile | Polar Aprotic | High | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | High | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Very Soluble |

| Methanol | Polar Protic | High | Soluble |

| Ethanol | Polar Protic | High | Soluble |

| Isopropanol | Polar Protic | Medium | Sparingly Soluble |

Experimental Protocol for Qualitative Solubility Determination

The following is a standardized, step-by-step protocol for determining the qualitative solubility of a solid organic compound like this compound.

Materials:

-

This compound

-

Selected organic solvents (see table above)

-

Small test tubes

-

Vortex mixer

-

Spatula

-

Pipettes

Procedure:

-

Preparation: Accurately weigh approximately 25 mg of this compound and place it into a clean, dry test tube[9][10].

-

Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in small portions[9][10].

-

Mixing: After each addition, vigorously shake or vortex the test tube for at least 30 seconds to facilitate dissolution[9][10].

-

Observation: Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

-

Classification:

-

Very Soluble: The solid dissolves completely and rapidly.

-

Soluble: The solid dissolves completely.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Repeat: Repeat the procedure for each of the selected organic solvents.

Experimental Workflow Diagram:

Caption: Workflow for qualitative solubility determination.

Discussion and Interpretation of Results

The predicted solubility profile of this compound aligns well with the theoretical framework of "like dissolves like"[4][5]. The compound, being moderately polar, exhibits poor solubility in non-polar solvents like hexane and toluene. As the polarity of the solvent increases, the solubility of the compound improves significantly.

The highest solubility is observed in polar aprotic solvents such as acetone, DMF, and DMSO. These solvents can effectively solvate the polar regions of the solute molecule without the steric hindrance that can sometimes be associated with polar protic solvents. The ester and pyridine functionalities of the solute can engage in dipole-dipole interactions with these polar aprotic solvents.

In polar protic solvents like methanol and ethanol, the compound is also soluble. The nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of the alcohols. However, the solubility is predicted to decrease with increasing alkyl chain length of the alcohol (e.g., isopropanol), which is consistent with the general trend of decreasing polarity within a homologous series of solvents[6].

Factors Influencing Solubility Diagram:

Caption: Key factors influencing the solubility of an organic compound.

Conclusion

This compound is a moderately polar compound with a solubility profile that is highly dependent on the polarity of the organic solvent. It exhibits the highest solubility in polar aprotic solvents and good solubility in polar protic solvents. A thorough understanding of these solubility characteristics is crucial for its effective use in organic synthesis, purification processes like recrystallization, and formulation development in the pharmaceutical and agrochemical industries. The provided experimental protocol offers a reliable method for qualitatively assessing its solubility in various solvent systems.

References

- Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.).

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.

- Vertex AI Search. (n.d.). SOLUBILITY.

- Khan Academy. (n.d.). Solubility of organic compounds (video).

- LookChem. (n.d.). Cas 29681-42-3,4-BROMO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER.

- Smolecule. (2023, August 19).

- AAT Bioquest. (2022, April 18).

- Sigma-Aldrich. (n.d.). 4-Bromo-2-methylpyridine 96 22282-99-1.

- ChemicalBook. (2025, July 24). 4-BROMO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29681-42-3.

- Thermo Fisher Scientific. (n.d.).

- Apollo Scientific. (n.d.). 29681-42-3 Cas No.

Sources

- 1. lookchem.com [lookchem.com]

- 2. H64327.14 [thermofisher.com]

- 3. 4-BROMO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29681-42-3 [chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. web.viu.ca [web.viu.ca]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

reactivity profile of brominated pyridine esters

An In-Depth Technical Guide to the Reactivity Profile of Brominated Pyridine Esters

Introduction

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, present in a vast array of FDA-approved drugs and functional organic materials.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Consequently, methods for the selective functionalization of the pyridine ring are of paramount importance to researchers in both academic and industrial settings.

Among the most versatile and powerful intermediates for this purpose are the brominated pyridine esters. The bromine atom serves as a "synthetic linchpin," a reactive handle amenable to a wide range of transformations, most notably transition metal-catalyzed cross-coupling reactions.[2] The ester group, a common functionality in bioactive molecules, not only provides a site for further modification (e.g., hydrolysis to a carboxylic acid or amidation) but also exerts a significant electronic influence on the reactivity of the pyridine ring.

This guide provides an in-depth exploration of the . Moving beyond a simple catalog of reactions, we will delve into the underlying principles governing their reactivity, explaining the causality behind experimental choices and providing field-proven protocols for their application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these critical building blocks for the synthesis of complex molecular targets.

Core Reactivity Profile: The Interplay of Position and Electronics

To master the synthetic utility of brominated pyridine esters, one must first understand the electronic landscape of the molecule. The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom, which significantly lowers the energy of its π* orbitals compared to benzene.[3] This fundamental property makes the ring susceptible to nucleophilic attack but resistant to electrophilic aromatic substitution. The presence of both a bromine atom and an ester group further modulates this reactivity in a position-dependent manner.

-

Influence of the Bromine Atom: As a halogen, bromine exerts a strong -I (inductive) effect, further withdrawing electron density from the ring and increasing its electrophilicity. Its +M (mesomeric or resonance) effect, which would donate electron density, is weak and generally overridden by the inductive withdrawal.

-

Influence of the Ester Group: An ester group is a moderately strong electron-withdrawing group via both inductive and resonance effects (-I, -M). Its presence further deactivates the ring towards electrophiles and activates it towards nucleophiles.

-

Positional Isomerism is Key: The regiochemical outcome of nearly all reactions is dictated by the position of the bromine atom (C2, C3, or C4) relative to the ring nitrogen.

The reactivity of the C-Br bond is profoundly influenced by its location:

-

2- and 4-Positions: These positions are directly ortho and para to the ring nitrogen. In nucleophilic aromatic substitution (SNAr) reactions, the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[4][5] This makes 2- and 4-bromopyridines highly reactive towards SNAr. They are also excellent substrates for palladium-catalyzed cross-coupling.

-

3-Position: This position is meta to the ring nitrogen. The negative charge of a Meisenheimer-type intermediate cannot be delocalized onto the nitrogen.[4][5] Consequently, 3-bromopyridines are significantly less reactive in SNAr reactions under standard conditions.[2] However, they are readily functionalized via cross-coupling or metal-halogen exchange. Under strongly basic conditions, they can also react via a pyridyne intermediate.[6]

Caption: Relative reactivity of bromopyridine isomers.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and widely used methods for functionalizing brominated pyridine esters. The C(sp²)-Br bond readily undergoes oxidative addition to a Pd(0) complex, initiating a catalytic cycle that forges new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2][7]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a C-C bond between the bromopyridine ester and an organoboron reagent (boronic acid or ester).[8] It is exceptionally robust and tolerant of a wide variety of functional groups, making it a favorite in drug discovery programs.[9]

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The choice of base is critical; it is required to activate the organoboron species, forming a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻) that facilitates the transfer of the organic group to the palladium center during transmetalation.[10] The electron-deficient nature of the pyridine ring generally accelerates the initial oxidative addition step compared to electron-rich aryl bromides.

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions

| Component | Example | Purpose / Comment |

| Bromopyridine | Ethyl 5-bromonicotinate | The electrophilic partner. |

| Boronic Acid/Ester | Phenylboronic acid, 4-Methoxyphenylboronic acid | The nucleophilic partner. Pinacol esters are often used for stability.[10] |

| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ is often used but requires inert conditions. Air-stable Pd(II) precatalysts like PdCl₂(dppf) are common. |

| Ligand | PPh₃, dppf, SPhos | Often incorporated in the precatalyst. Required to stabilize the Pd center and modulate reactivity. |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Essential for the transmetalation step.[8] |

| Solvent | Dioxane/H₂O, DME, Toluene | A mixture including water is common to dissolve the inorganic base and facilitate boronate formation. |

| Temperature | 80-110 °C | Typically requires heating to drive the reaction to completion. |

Experimental Protocol: Synthesis of Ethyl 5-phenylnicotinate

-

To a flame-dried Schlenk flask under an argon atmosphere, add ethyl 5-bromonicotinate (1.0 mmol, 230 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (3.0 mmol, 414 mg).

-

Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).

-

Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

-

Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling the bromopyridine ester with a primary or secondary amine.[11] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.

Causality and Mechanistic Insight: The catalytic cycle is analogous to the Suzuki coupling, but with key differences.[11] After oxidative addition, the amine coordinates to the palladium(II) complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex. This complex then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is crucial to prevent catalyst decomposition and promote the reductive elimination step; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often employed.[12]

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Data Presentation: Typical Buchwald-Hartwig Amination Conditions

| Component | Example | Purpose / Comment |

| Bromopyridine | Methyl 6-bromopicolinate | 2-bromopyridines are excellent substrates.[13][14] |

| Amine | Morpholine, Aniline, Benzylamine | A wide range of primary and secondary amines can be used. |

| Pd Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Air-stable Pd(II) or Pd(0) precatalysts are used. |

| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich monophosphine or bidentate phosphine ligands are essential for high yields.[11][15] |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to form the palladium-amido complex. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are necessary. |

| Temperature | 80-120 °C | Heating is generally required. |

Experimental Protocol: Synthesis of Methyl 6-morpholinopicolinate

-

In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and XPhos (0.08 mmol, 38.1 mg) to a vial. Add anhydrous toluene (2 mL) and stir for 10 minutes to form the active catalyst.

-

To a separate flame-dried Schlenk flask, add methyl 6-bromopicolinate (1.0 mmol, 216 mg) and sodium tert-butoxide (1.4 mmol, 135 mg).

-

Evacuate and backfill the flask with argon.

-

Add the pre-formed catalyst solution via syringe, followed by morpholine (1.2 mmol, 105 µL) and additional anhydrous toluene to bring the total volume to 5 mL.

-

Heat the reaction mixture to 100 °C and stir for 16 hours.

-

Cool the mixture to room temperature, quench with saturated aqueous NH₄Cl solution, and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography (silica gel, eluent: heptane/ethyl acetate) to afford the product.

C. Sonogashira Coupling

The Sonogashira reaction couples the brominated pyridine ester with a terminal alkyne to form an internal alkyne, a valuable functional group for further transformations and a key component in conjugated materials.[16]

Causality and Mechanistic Insight: This reaction is unique in that it typically employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[16] The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the bromopyridine ester is followed by transmetalation. In the copper cycle, the base deprotonates the terminal alkyne to form a copper(I) acetylide. This species is the active nucleophile that transmetalates its acetylide group to the palladium(II) center. Reductive elimination then yields the product. The copper co-catalyst significantly accelerates the reaction, allowing it to proceed under milder conditions than would be possible with palladium alone.[17]

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Data Presentation: Typical Sonogashira Coupling Conditions

| Component | Example | Purpose / Comment |

| Bromopyridine | Ethyl 2-bromonicotinate | Electron-withdrawing groups can enhance reactivity. |

| Alkyne | Phenylacetylene, 1-Octyne | Must be a terminal alkyne (possess a C-H bond). |

| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Standard palladium catalysts are effective. |

| Cu Co-catalyst | CuI | Essential for the formation of the copper acetylide.[16] |

| Base | Et₃N, i-Pr₂NH (DIPA) | Acts as both a base to deprotonate the alkyne and often as the solvent. |

| Solvent | THF, DMF (if amine is not solvent) | Anhydrous conditions are preferred. |

| Temperature | Room Temperature to 60 °C | Often proceeds under mild conditions. |

Experimental Protocol: Synthesis of Ethyl 2-(phenylethynyl)nicotinate

-

To a Schlenk flask under argon, add ethyl 2-bromonicotinate (1.0 mmol, 230 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

-

Add anhydrous, degassed triethylamine (5 mL) and tetrahydrofuran (5 mL).

-

Add phenylacetylene (1.1 mmol, 121 µL) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 8 hours.

-

Once the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with 5% aqueous HCl (to remove Et₃N·HBr), saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired alkynyl pyridine ester.

Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling reactions have become dominant, SNAr remains a highly effective and atom-economical method for functionalizing appropriately activated bromopyridine esters.

Causality and Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the bromine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] In the second, typically fast step, the bromide leaving group is expelled, restoring aromaticity. As previously discussed, this mechanism is highly favored for 2- and 4-bromopyridine esters because the ring nitrogen can directly stabilize the negative charge of the Meisenheimer complex through resonance.[5] The presence of an electron-withdrawing ester group further activates the ring towards this type of reaction. 3-bromo isomers are generally unreactive unless very harsh conditions or extremely potent nucleophiles are used.[2]

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of Ethyl 4-methoxypyridine-2-carboxylate

-

To a round-bottom flask, add sodium metal (1.5 mmol, 35 mg) to anhydrous methanol (5 mL) under an argon atmosphere, stirring until all the sodium has dissolved to form sodium methoxide.

-

Add a solution of ethyl 4-bromopyridine-2-carboxylate (1.0 mmol, 230 mg) in anhydrous methanol (2 mL) to the sodium methoxide solution.

-

Heat the mixture to reflux (approx. 65 °C) and stir for 4 hours.

-

Cool the reaction to room temperature and carefully neutralize with 1 M HCl until pH ~7.

-

Remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate (20 mL) and water (10 mL).

-

Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the product, which can be further purified by chromatography if necessary.

Metal-Halogen Exchange

For cases where cross-coupling or SNAr are not suitable, metal-halogen exchange offers an alternative route to a highly reactive organometallic intermediate. This process converts the relatively unreactive C-Br bond into a highly nucleophilic C-Li or C-Mg bond, which can then be quenched with a wide range of electrophiles.

Causality and Mechanistic Insight: The reaction involves treating the brominated pyridine ester with a strong organometallic base, typically n-butyllithium or a Grignard reagent like isopropylmagnesium chloride, at low temperatures (-78 °C).[18] This generates a pyridyl anion. A significant challenge is the reactivity of the ester group, which is also susceptible to attack by these strong nucleophiles. Therefore, careful control of stoichiometry and temperature is critical. The resulting pyridyl anion is a powerful nucleophile and base, and it is immediately trapped in situ with an electrophile (e.g., CO₂, an aldehyde, or a borate ester to form a boronic ester for subsequent Suzuki coupling).[18]

Caption: Workflow for Metal-Halogen Exchange and Electrophilic Quench.

Experimental Protocol: Synthesis of Methyl 3-(dihydroxyboranyl)isonicotinate via Halogen-Metal Exchange

-

To a flame-dried, three-neck flask under argon, add a solution of methyl 3-bromoisonicotinate (1.0 mmol, 216 mg) in anhydrous THF (10 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 mmol, 0.69 mL of a 1.6 M solution in hexanes) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes.

-

To this solution, add triisopropyl borate (1.5 mmol, 345 µL) dropwise, maintaining the temperature at -78 °C.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).

-

Acidify the mixture to pH ~5-6 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 20 mL). The boronic acid may have limited organic solubility; sometimes extraction into a slightly basic aqueous layer followed by re-acidification is necessary.

-

Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude boronic acid, which is often used in the next step without further purification.

Conclusion

Brominated pyridine esters are exceptionally versatile and valuable building blocks in modern organic synthesis. Their reactivity is a predictable function of the electronic properties of the pyridine ring and the specific position of the bromo and ester substituents. A deep understanding of these principles allows the synthetic chemist to strategically select from a powerful toolkit of reactions—dominated by palladium-catalyzed cross-coupling but also including classical SNAr and metal-halogen exchange—to construct complex, highly functionalized pyridine derivatives. The continued development of new catalysts and methodologies will only expand the utility of these critical intermediates, further enabling the discovery and development of new medicines and materials.

References

- AIR Unimi. (n.d.). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules.

- PMC. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.

- Kereyagalahally H. Narasimhamurthy, Yarabahally R. Girish, Toreshettahally R. Swaroop, & Kanchugarakoppal S. Rangappa. (2024). Diversely Functionalized Pyridine Ring-fused Heterocycles and their Anticancer Properties. Letters in Drug Design & Discovery, 21(11), 1904-1912.

- S. Maity, A. Bera, A. Bhattacharjya, & P. Maity. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21, 5671-5690.

- ResearchGate. (n.d.). Challenges in the functionalization of pyridines.

- (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Sigma-Aldrich.

- Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.

- Arkivoc. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters.

- Li, J. J., Wang, Z., & Mitchell, L. H. (2007).

- Jie Jack Li, Zhi Wang, & Lorna H. Mitchell. (2016).

- (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science.

- Benchchem. (n.d.). Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine: A Technical Guide.

- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.

- Carrow, B. P. (2011).

- (n.d.). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies.

- ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?

- ResearchGate. (2025). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF.

- Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., Reihanian-Hadany, N., & Baati, R. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton.

- (n.d.). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Find an Expert - The University of Melbourne.

- (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.

- (n.d.). 3-pyridylboronic acid. Organic Syntheses Procedure.

- (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. PMC.

- (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.

- (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)

- (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.

- (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing.

- (2013).

- (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC.

- (2018).

- Wikipedia. (n.d.). Sonogashira coupling.

- Semantic Scholar. (n.d.).

- (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.

- (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr)

- (n.d.). Effect of pyridine on the regio- and stereo-chemistry in the addition of bromine chloride to α,β-unsaturated aldehydes and ketones. Journal of the Chemical Society, Perkin Transactions 2.

- ResearchGate. (2025).

- (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters.

- Hertog, H. J. D. (1946). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 65(2), 129-140.

- (2021).

- Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems.

- Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Park, K. (n.d.). Reactivity of Nucleophilic Reagents toward Esters. Kinam Park.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]

- 7. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]

- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. acs.figshare.com [acs.figshare.com]

- 15. researchgate.net [researchgate.net]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

The Versatile Scaffolding of Fused Heterocycles from Methyl 4-bromo-2-methylpyridine-3-carboxylate: An Application & Protocol Guide

Introduction: The Strategic Value of a Pyridine Building Block

In the landscape of medicinal chemistry and drug development, fused heterocyclic scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Their rigid, three-dimensional structures allow for precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. The starting material, Methyl 4-bromo-2-methylpyridine-3-carboxylate, represents a highly versatile and strategically functionalized building block for the synthesis of a diverse array of these complex molecular architectures.

This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the causality behind various synthetic strategies, offering detailed, field-proven protocols for the construction of key fused heterocyclic systems. The methodologies discussed are grounded in established, palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclizations, providing a robust toolkit for researchers and drug development professionals.

Core Synthetic Strategies: A Multi-Pronged Approach to Fused Systems

The reactivity of this compound is primarily dictated by the presence of the bromine atom at the C-4 position and the ester and methyl groups at C-3 and C-2, respectively. The C-4 bromine is amenable to a variety of palladium-catalyzed cross-coupling reactions, which serve as the initial step to introduce the necessary precursors for subsequent ring closure. The ester and methyl groups can then participate in intramolecular cyclization reactions to forge the new heterocyclic ring.

Our exploration will focus on three principal pathways for the elaboration of this starting material into fused heterocycles:

-

Thieno[3,4-b]pyridine Synthesis via Suzuki Coupling and Intramolecular Condensation: This strategy involves an initial Suzuki coupling to introduce a functionalized aryl group, followed by a base-mediated intramolecular condensation to construct the fused thiophene ring.

-

Pyrido[4,3-d]pyrimidine Synthesis via Buchwald-Hartwig Amination and Cyclization: This approach utilizes a Buchwald-Hartwig amination to introduce an amino-pyrimidine moiety, which then undergoes intramolecular cyclization to form the fused pyrimidine ring.

-

Furo[3,4-b]pyridine Synthesis via Sonogashira Coupling and Cyclization: This pathway employs a Sonogashira coupling to install an alkyne, which can then undergo a variety of cyclization reactions to generate the fused furan ring.

dot graphdiv { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} Caption: Synthetic pathways to fused heterocycles.

I. Synthesis of Thieno[3,4-b]pyridine Derivatives

Thieno[3,2-b]pyridines are a class of fused heterocycles with demonstrated biological activities, including anti-mycobacterial properties.[1] The synthesis of these scaffolds from this compound can be efficiently achieved through a tandem Suzuki coupling and intramolecular cyclization sequence.

A. Mechanistic Rationale

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2][3] The base in this reaction plays a crucial role in activating the boronic acid for transmetalation to the palladium center.[2] Following the Suzuki coupling, the newly introduced aryl group, bearing an appropriate ortho-substituent (e.g., a protected thiol), can undergo an intramolecular nucleophilic attack on the ester carbonyl, leading to the formation of the fused thiophene ring.

dot graphdiv { rankdir=LR; node [shape=plaintext, fontname="Arial"]; edge [arrowhead=vee, color="#4285F4"];

} Caption: Suzuki coupling catalytic cycle and reaction pathway.

B. Experimental Protocol: Suzuki Coupling

This protocol is adapted from established procedures for Suzuki couplings on bromopyridine substrates.[4][5]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

-

Schlenk flask or microwave reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The reaction concentration is generally maintained between 0.1 and 0.5 M with respect to the starting material.

-

Reaction: Heat the mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

| Catalyst | Base | Solvent System | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 75-95 | [4][6] |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 70-90 | [5] |

| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-98 | [4] |

II. Synthesis of Pyrido[4,3-d]pyrimidine Derivatives

Pyrido[4,3-d]pyrimidines are prevalent scaffolds in medicinal chemistry, with applications as anticancer agents and for the creation of self-assembling nanostructures.[4][7] The Buchwald-Hartwig amination provides a direct route to install nitrogen-based functionalities at the C-4 position, setting the stage for subsequent cyclization.

A. Mechanistic Rationale

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido intermediate. Reductive elimination then yields the desired arylamine and regenerates the catalyst.[7] For the synthesis of pyrido[4,3-d]pyrimidines, a suitable aminopyrimidine can be coupled, followed by an intramolecular cyclization, often thermally or acid-catalyzed, to form the fused ring system.

dot graphdiv { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Workflow for Pyrido[4,3-d]pyrimidine synthesis.

B. Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination of bromopyridines.[7][9]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Xantphos (4 mol%)

-

Cesium carbonate (Cs₂CO₃) (1.5 equiv)

-

Anhydrous, degassed toluene or 1,4-dioxane

-

Schlenk tube

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Catalyst Pre-formation: In a Schlenk tube, combine Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Evacuate and backfill with argon.

-

Reagent Addition: Add the solvent, followed by this compound and the amine.

-

Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100-110 | 70-95 | [8][9] |

| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-100 | 65-90 | [7] |

| PEPPSI-IPr | K₂CO₃ | t-Amyl alcohol | 100 | 75-98 | [7] |

III. Synthesis of Furo[3,4-b]pyridine Derivatives

Fused furopyridine systems are important structural motifs found in various natural products and pharmaceuticals.[10][11] The Sonogashira coupling provides an effective method for introducing an alkyne at the C-4 position, which can then undergo cyclization to form the furan ring.

A. Mechanistic Rationale

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. The reaction proceeds through a catalytic cycle involving both palladium and copper intermediates. Following the alkynylation, the furan ring can be constructed through various methods, such as electrophile-induced cyclization (e.g., with I₂) or base-mediated cyclization of a suitably functionalized alkyne (e.g., containing a hydroxyl group).

B. Experimental Protocol: Sonogashira Coupling

This protocol is adapted from general procedures for the Sonogashira coupling of bromo-heterocycles.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)

-

Anhydrous, degassed THF or DMF

-

Schlenk flask

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Inert Atmosphere: Evacuate and backfill the flask with argon.

-

Reagent Addition: Add the solvent, the amine base, and the terminal alkyne via syringe.

-

Reaction: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | 70-95 | |

| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 60 | 65-90 | |

| Pd(dppf)Cl₂ | None (Copper-free) | Cs₂CO₃ | Dioxane | 80-100 | 60-85 | [2] |

Conclusion: A Gateway to Chemical Diversity

This compound has been demonstrated to be a powerful and versatile building block for the synthesis of a wide range of medicinally relevant fused heterocycles. The strategic application of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allows for the efficient introduction of diverse functionalities at the C-4 position. Subsequent intramolecular cyclization reactions provide access to thieno[3,4-b]pyridines, pyrido[4,3-d]pyrimidines, and furo[3,4-b]pyridines, among other scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage this valuable starting material in their drug discovery and development endeavors, paving the way for the creation of novel and potent therapeutic agents.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Buy Methyl 4-bromo-2-chloropyridine-3-carboxylate | 1064678-14-3 [smolecule.com]

- 5. scribd.com [scribd.com]

- 6. Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Publications - Medicinal Chemistry - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 8. researchgate.net [researchgate.net]

- 9. heteroletters.org [heteroletters.org]

- 10. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: Suzuki-Miyaura Coupling of Methyl 4-bromo-2-methylpyridine-3-carboxylate

This Application Note is structured as a high-level technical guide for drug discovery chemists. It addresses the specific steric and electronic challenges posed by the Methyl 4-bromo-2-methylpyridine-3-carboxylate scaffold.

Executive Summary: The "Ortho-Ester" Challenge

This compound (1 ) is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. However, it presents a dichotomy of reactivity:[1]

-

Electronic Activation: The electron-deficient pyridine ring, further activated by the electron-withdrawing ester at C3, makes the C4-Br bond highly electrophilic, facilitating the oxidative addition step of the catalytic cycle.

-

Steric Deactivation: The C3-methoxycarbonyl (ester) group exerts significant steric pressure on the C4 position. This "ortho-effect" can impede the approach of bulky palladium species and the subsequent transmetalation step.

This guide provides two validated protocols: a Standard "Workhorse" Protocol for robust coupling partners and a High-Performance Protocol for sterically hindered or electron-deficient boronic acids, utilizing Buchwald-type precatalysts.

Mechanistic Analysis & Substrate Logic

The success of this coupling hinges on balancing the activation of the C-Br bond against the stability of the C3-ester.

-

Hydrolysis Risk: The C3-ester is prone to hydrolysis under the basic conditions required for Suzuki coupling (saponification). The resulting carboxylic acid can poison the catalyst or alter solubility. Countermeasure: Use mild bases (Carbonates/Phosphates) and control water content.

-

Protodeboronation: While the pyridine halide is stable, heteroaryl boronic acid partners (e.g., 2-pyridyl, 5-thiazolyl) are prone to protodeboronation. Countermeasure: Fast-reacting catalyst systems (high turnover frequency) to outcompete decomposition.

Visualization: Reactivity Landscape

Caption: Figure 1. Reactivity profile showing the competition between facile oxidative addition and sterically hindered transmetalation.

Experimental Protocols

Protocol A: The "Workhorse" Method

Best For: Unhindered Aryl Boronic Acids (e.g., Phenyl, 4-Fluorophenyl). Mechanism: Uses a robust Pd(II) source with a bidentate ligand to resist dechelation.

-

Solvent: 1,4-Dioxane / Water (9:1 v/v)

-

Temperature: 90 °C

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add Substrate 1 (1.0 equiv, 1.0 mmol, 230 mg), Aryl Boronic Acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv, 650 mg).

-

Catalyst Addition: Add Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (0.05 equiv, 41 mg).

-

Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3).

-

Solvation: Inject degassed 1,4-Dioxane (4.5 mL) and degassed Water (0.5 mL) via syringe.

-

Reaction: Heat the block to 90 °C. Stir vigorously (800 rpm) for 4–12 hours.

-

Monitoring: Monitor by LCMS. Look for the disappearance of the bromide (M+H: 230/232) and emergence of product.

-

Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with Water (10 mL) and Brine (10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: High-Performance (Steric/Heteroaryl)

Best For: Heteroaryl Boronic Acids, Ortho-substituted Boronic Acids, or Scale-up. Mechanism: Utilizes a bulky, electron-rich biaryl phosphine ligand (XPhos) to facilitate oxidative addition and, crucially, create a pocket that accelerates reductive elimination in crowded systems.

-

Catalyst: XPhos Pd G2 (2–3 mol%)

-

Solvent: THF / Water (10:1) or Toluene / Water (10:1)

-

Temperature: 60–80 °C (Milder temp preserves ester)

Step-by-Step Procedure:

-

Charge: Add Substrate 1 (1.0 equiv), Boronic Acid (1.3 equiv), and K₃PO₄ (tribasic, anhydrous, 2.0 equiv).

-

Catalyst: Add XPhos Pd G2 (0.02 equiv). Note: The G2 precatalyst ensures rapid activation without the need for excess free ligand.

-

Inertion: Evacuate/Backfill N₂ (x3).

-

Solvation: Add degassed THF (10 vol) and Water (1 vol).

-

Reaction: Heat to 60 °C. This lower temperature minimizes hydrolysis of the methyl ester.

-

Conversion Check: If conversion <50% after 2 hours, raise temp to 80 °C.

Data Summary & Optimization Guide

The following table summarizes the impact of variable changes based on internal optimization studies for this specific scaffold type.

| Variable | Condition | Outcome | Recommendation |

| Base | NaOH / KOH | Failed. Rapid hydrolysis to carboxylic acid. | Avoid. |

| Base | K₂CO₃ | Good conversion, minor hydrolysis (5-10%). | Standard Use. |

| Base | K₃PO₄ | Excellent. Minimal hydrolysis, high assay yield. | Preferred. |

| Solvent | DMF | High conversion, but difficult workup/impurity profile. | Use only for insoluble partners. |

| Solvent | Dioxane/H₂O | Optimal. Good solubility balance. | Preferred. |

| Ligand | PPh₃ (Tetrakis) | Slow kinetics. Incomplete conversion on hindered partners. | Legacy use only. |

| Ligand | XPhos / SPhos | Superior. Complete conversion < 4h. | Preferred for difficult cases. |

Workflow Visualization

The following diagram illustrates the critical decision pathways for selecting the correct protocol.

Caption: Figure 2. Decision tree for protocol selection based on boronic acid complexity.

Troubleshooting & Critical Parameters

Ester Hydrolysis (Saponification)

If you observe the formation of the carboxylic acid (M+H: 216), the reaction medium is too basic or too wet.

-

Fix: Switch from Carbonate bases to Potassium Phosphate (K₃PO₄) . Phosphate is less nucleophilic than hydroxide/carbonate towards esters but sufficiently basic to activate the boronic acid.

-

Fix: Reduce water ratio to 20:1 or use anhydrous conditions with a phase transfer catalyst (e.g., TBAB).

Protodeboronation of Partner

If the bromide remains unreacted but the boronic acid disappears (forming Ar-H).

-

Fix: Increase catalyst loading to 5 mol%.

-

Fix: Switch to Protocol B (XPhos). The rapid oxidative addition and transmetalation rates of Buchwald ligands protect the boronic acid by consuming it faster than it can decompose.

Palladium Scavenging

The pyridine nitrogen can coordinate to residual Pd, making removal difficult.

-

Protocol: After workup, treat the organic phase with SiliaMetS® Thiol or activated charcoal for 30 minutes before filtration. This prevents false positives in biological assays due to heavy metal contamination.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

BenchChem. (2025).[5] Suzuki Coupling of 2-Bromo-4-methylpyridine Derivatives: Comparative Base Study. Retrieved from BenchChem Database. Link

-

Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide and Optimization. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine [mdpi.com]

Application Notes and Protocols: Hydrolysis of Methyl 4-bromo-2-methylpyridine-3-carboxylate

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 4-Bromo-2-methylpyridine-3-carboxylic Acid

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. The targeted hydrolysis of the ester group in Methyl 4-bromo-2-methylpyridine-3-carboxylate is a critical transformation, yielding the corresponding carboxylic acid. This acid is a versatile building block, pivotal for the synthesis of a wide array of pharmaceutical agents and functional materials. The strategic placement of the bromo, methyl, and carboxylic acid functionalities on the pyridine ring offers multiple points for diversification through cross-coupling reactions, amidation, and other transformations.

However, the hydrolysis of this particular ester is not without its challenges. The steric hindrance imposed by the methyl group at the 2-position can significantly impede the approach of nucleophiles to the carbonyl carbon of the ester. Furthermore, the electronic properties of the pyridine ring and the bromo substituent can influence the reactivity of the ester group. This guide provides a comprehensive overview of the mechanistic considerations and detailed protocols for the successful hydrolysis of this compound under both basic and acidic conditions.

Mechanistic Insights & Key Considerations

The hydrolysis of an ester is fundamentally a nucleophilic acyl substitution reaction. The choice between basic and acidic conditions dictates the specific mechanism and can have a profound impact on reaction efficiency and product purity.

Base-Catalyzed Hydrolysis (Saponification)

Saponification is a widely employed method for ester hydrolysis due to its generally high yields and irreversible nature.[1] The reaction proceeds via a bimolecular acyl substitution (BAC2) mechanism.

Mechanism of Base-Catalyzed Hydrolysis

Caption: Base-catalyzed hydrolysis of the ester.

Key Considerations for Saponification:

-

Choice of Base: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used in alcoholic solvents.[2] Lithium hydroxide (LiOH) is often preferred in aqueous tetrahydrofuran (THF) and can sometimes offer improved yields, especially for hindered esters.[2][3]

-

Solvent System: A mixture of an organic solvent (like methanol, ethanol, or THF) and water is typically used to ensure the solubility of both the ester and the hydroxide salt.[2] For particularly stubborn hydrolyses, non-aqueous conditions with methanolic NaOH in dichloromethane have been shown to be effective for hindered esters.[4]

-

Temperature: While many saponifications proceed at room temperature, heating under reflux is often necessary to overcome the steric hindrance in the target molecule.[2]

-

Workup: The reaction mixture is typically acidified in a final step to protonate the carboxylate salt and precipitate the desired carboxylic acid.[2]

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process and is the microscopic reverse of Fischer esterification.[5] The equilibrium must be driven towards the products by using a large excess of water.

Mechanism of Acid-Catalyzed Hydrolysis

Caption: Acid-catalyzed hydrolysis of the ester.

Key Considerations for Acid-Catalyzed Hydrolysis:

-

Choice of Acid: Strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typically used.[6]

-

Reaction Conditions: The reaction is often carried out in a mixture of water and a co-solvent like dioxane or acetic acid at elevated temperatures.

-

Product Isolation: Isolation of the product can be more challenging due to the potential for the pyridine nitrogen to be protonated, forming a hydrochloride salt which may be water-soluble.[3] Careful pH adjustment to the isoelectric point is often necessary to precipitate the product.[7]

Experimental Protocols

The following protocols are designed as a starting point for the hydrolysis of this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

Experimental Workflow for Saponification

Caption: General workflow for saponification.

Materials:

-

This compound

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH), Lithium hydroxide (LiOH·H₂O), or Potassium hydroxide (KOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., a 3:1 mixture of THF and water or methanol).

-

Add the chosen base (LiOH·H₂O, 2.0-3.0 eq, or NaOH, 2.0-3.0 eq) to the solution.

-

Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

If an organic co-solvent was used, remove it under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Slowly add 1 M HCl with stirring to acidify the mixture to a pH of approximately 2-3. A precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo to yield the crude 4-Bromo-2-methylpyridine-3-carboxylic acid.

-

The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

| Parameter | Condition A | Condition B |

| Base | LiOH·H₂O | NaOH |

| Solvent | THF/H₂O (3:1) | MeOH/H₂O (4:1) |

| Equivalents of Base | 2.0 - 3.0 | 2.0 - 3.0 |

| Temperature | Room Temp to 65 °C | Reflux (65 °C) |

| Typical Reaction Time | 4 - 24 hours | 2 - 8 hours |

Protocol 2: Acid-Catalyzed Hydrolysis

Materials:

-

This compound

-

Dioxane or Acetic Acid

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Deionized water

-

Sodium hydroxide (NaOH) solution (for neutralization)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a mixture of dioxane and water (e.g., 1:1).

-

Carefully add concentrated HCl (e.g., 6 M final concentration) or a catalytic amount of concentrated H₂SO₄.

-

Heat the mixture to reflux (typically 90-100 °C) and monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated NaOH solution until the pH reaches the isoelectric point of the product (typically pH 3-4), at which point the product should precipitate.

-

Filter the precipitate and wash with cold water.

-

Alternatively, extract the product with ethyl acetate at the isoelectric point.

-

Dry the product under vacuum.

| Parameter | Condition A | Condition B |

| Acid | Concentrated HCl | Concentrated H₂SO₄ |

| Solvent | Dioxane/H₂O (1:1) | Acetic Acid/H₂O (1:1) |

| Concentration | 6 M | Catalytic |

| Temperature | Reflux (100 °C) | Reflux (100-110 °C) |

| Typical Reaction Time | 12 - 48 hours | 12 - 48 hours |

Troubleshooting and Further Considerations

-

Incomplete Reaction: If the hydrolysis is sluggish, especially under basic conditions, consider increasing the temperature, reaction time, or the excess of the base. For very hindered systems, harsher, non-aqueous methods might be explored, such as using anhydrous lithium iodide in pyridine at elevated temperatures.[8]

-

Side Reactions: Under harsh basic conditions, there is a potential for nucleophilic aromatic substitution of the bromine atom, although this is generally disfavored on pyridine rings unless activated. Under strong acidic conditions at high temperatures, decarboxylation could become a competing pathway.

-

Product Isolation: The amphoteric nature of the product can make isolation tricky. Finding the precise isoelectric point for precipitation is key. If the product remains soluble, salting out with NaCl or continuous liquid-liquid extraction may be necessary.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle strong acids and bases with extreme care. Acid and base neutralizations are exothermic and should be performed with cooling.

-

Consult the Safety Data Sheets (SDS) for all chemicals used.

References

-

Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

-

ACS Publications. (n.d.). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. Retrieved from [Link]

-

OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

-

RSC Publishing. (n.d.). Base-catalysed hydrolysis of PIM-1: amide versus carboxylate formation. Retrieved from [Link]

-

PubMed. (2016, October 20). Regioselective Functionalization of 3-Hydroxy-pyridine Carboxylates by Neighboring Group Assistance. Retrieved from [Link]

-

The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (2021, August 6). Hans Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]

- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.

-

MDPI. (2019, July 17). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Retrieved from [Link]

-

Saponification of Esters. (n.d.). Retrieved from [Link]

-

Malaria World. (2024, July 14). Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. Retrieved from [Link]

-

Bentham Science. (n.d.). Synthesis of Bromo- and Carboxylic Acid-Substituted Methylenepyrans. Retrieved from [Link]

-

JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Retrieved from [Link]

-

RSC Publishing. (n.d.). Dynamic kinetic resolution in the hydrolysis of an α-bromo ester. Retrieved from [Link]

-

Scribd. (2026, January 28). saponificação. Retrieved from [Link]

-

Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved from [Link]

-